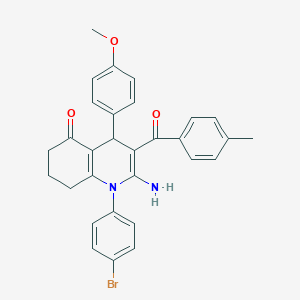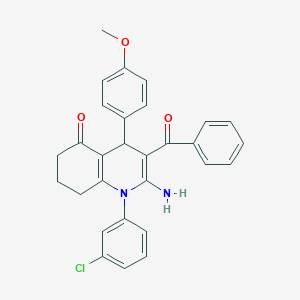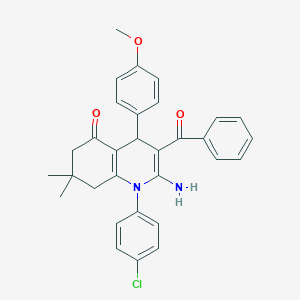![molecular formula C33H29N3O6S B304403 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been designed to target the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
作用機序
TAK-659 works by inhibiting the activity of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which is a key enzyme involved in the signaling pathway of BCR. BCR signaling plays a critical role in the development and survival of B-cells, and aberrant BCR signaling has been implicated in the pathogenesis of B-cell malignancies. By blocking 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory activity against 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in vitro, with an IC50 value of 0.85 nM. In vivo studies have demonstrated that TAK-659 is well-tolerated and has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. TAK-659 has also been shown to have a selective inhibitory effect on 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, with minimal off-target effects on other kinases.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potent and selective inhibitory activity against 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which makes it a valuable tool for studying the role of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in B-cell signaling and the pathogenesis of B-cell malignancies. However, one of the limitations of TAK-659 is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
将来の方向性
There are several potential future directions for the research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells, which may improve the efficacy of TAK-659 in the treatment of B-cell malignancies. Another area of interest is the investigation of the role of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in other immune cell types, such as T-cells and natural killer cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders. Finally, further research is needed to optimize the synthesis of TAK-659 and improve its availability for large-scale experiments and clinical trials.
合成法
The synthesis of TAK-659 involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(3,4,5-trimethoxyphenyl)nicotinic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine-3-thiol to obtain the desired product, TAK-659. The overall yield of the synthesis is reported to be around 10%.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits the proliferation and survival of B-cells by blocking the BCR signaling pathway. In vivo studies in animal models have demonstrated that TAK-659 reduces tumor growth and prolongs survival.
特性
製品名 |
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile |
|---|---|
分子式 |
C33H29N3O6S |
分子量 |
595.7 g/mol |
IUPAC名 |
2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C33H29N3O6S/c1-5-42-23-13-11-22(12-14-23)36-30(37)18-29(33(36)38)43-32-25(19-34)24(17-26(35-32)20-9-7-6-8-10-20)21-15-27(39-2)31(41-4)28(16-21)40-3/h6-17,29H,5,18H2,1-4H3 |
InChIキー |
ARHIMBNLYVZTQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















